molecular formula C10H18ClNO2 B136478 Tert-butyl 4-chloropiperidine-1-carboxylate CAS No. 154874-94-9

Tert-butyl 4-chloropiperidine-1-carboxylate

Cat. No. B136478
M. Wt: 219.71 g/mol
InChI Key: NZZWXABIGMMKQL-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloropiperidine-1-carboxylate and its derivatives are important intermediates in the synthesis of various compounds, including those with potential pharmacological applications. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the piperidine ring during chemical transformations .

Synthesis Analysis

The synthesis of tert-butyl 4-chloropiperidine-1-carboxylate can be achieved through multiple routes. One efficient method involves the chlorination reaction mediated by thionyl chloride with tetrabutylammonium chloride as an additive to suppress side product formation . Another route includes the addition of methylmagnesium chloride to a dimethyliminium salt, yielding the compound with an overall yield of 71% . Additionally, the synthesis of related compounds, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been reported using starting materials like 4-methylpyridinium and proceeding through a series of reactions including SN2 substitution, reduction, oxidation, and acylation, achieving a total yield of 80.2% .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-chloropiperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques such as NMR, MS, and FT-IR. X-ray diffraction studies have provided detailed insights into the crystal structure, confirming the molecular geometry and packing in the solid state . Computational methods like density functional theory (DFT) have been employed to optimize the molecular structure and perform analyses such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) .

Chemical Reactions Analysis

Tert-butyl 4-chloropiperidine-1-carboxylate and its analogs participate in a variety of chemical reactions. For instance, the Mitsunobu reaction has been used to convert hydroxypiperidine derivatives to their corresponding trans isomers . The compound has also been used as a precursor for allylation reactions, providing a pathway to synthesize diverse piperidine derivatives . Furthermore, the compound has been utilized in the synthesis of small molecule anticancer drugs, highlighting its significance in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-chloropiperidine-1-carboxylate derivatives are influenced by the presence of the tert-butyl group and the substituents on the piperidine ring. These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications. The solubility, melting point, and stability of these compounds can be tailored by modifying the substituents, which is essential for their use in chemical syntheses and pharmaceutical formulations .

Scientific Research Applications

Synthesis Methodologies

Tert-butyl 4-chloropiperidine-1-carboxylate has been synthesized through multiple efficient routes. One such method involves thionyl chloride mediated chlorination with tetrabutylammonium chloride as an additive, which suppresses side product formation (Amato et al., 2005). Another novel synthesis route employs methylmagnesium chloride addition to a dimethyliminium salt to efficiently generate the tertiary butyl group on nitrogen (Amato et al., 2005).

Chemical Reactions and Derivatives

Tert-butyl 4-chloropiperidine-1-carboxylate is involved in reactions leading to various piperidine derivatives, which are significant in medicinal chemistry. For instance, its reaction with BuLi and protected alcohols leads to tert-butyl 4-oxopiperidine-1-carboxylates, useful for creating N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014). The compound also reacts to form tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, serving as synthons for diverse piperidine derivatives (Moskalenko & Boev, 2014).

Synthesis of Novel Compounds

The tert-butyl 4-chloropiperidine-1-carboxylate framework is a precursor in synthesizing complex molecules. For instance, it is used in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in developing protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011). Additionally, it plays a role in producing 4-chloropiperidine hydrochloride, a compound with potential applications in various medicinal contexts (Zhang Guan-you, 2010).

Crystallography and Molecular Studies

X-ray studies of tert-butyl derivatives, including those of the 4-chloropiperidine-1-carboxylate family, reveal details about molecular packing and crystal structure. These studies are vital for understanding the physical and chemical properties of these compounds and their potential applications (Didierjean et al., 2004).

Safety And Hazards

Tert-butyl 4-chloropiperidine-1-carboxylate is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-chloropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZWXABIGMMKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456629
Record name tert-Butyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-chloropiperidine-1-carboxylate

CAS RN

154874-94-9
Record name tert-Butyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-piperidine-1-carboxylic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Gimnkhan - 2021 - repository.kaust.edu.sa
… title compound was prepared according to the general procedure-A from N-methyl-Nphenylmethacrylamide (35 mg, 0.2 mmol) and tert-butyl 4-chloropiperidine-1carboxylate (87.6 mg, …
Number of citations: 0 repository.kaust.edu.sa
KA Johnson - 2019 - asset.library.wisc.edu
Figure 1.1. Palladium catalyzed cross-coupling. While there have been noteworthy advances with these methods in the formation of C (sp2)-C (sp3) bonds, they are still not at the level …
Number of citations: 0 asset.library.wisc.edu
G Cahiez, O Gager, A Moyeux… - Advanced Synthesis & …, 2012 - Wiley Online Library
The study presented herein shows that sulfonate/halide exchange can be advantageously performed in THF to avoid several side reactions such as elimination and epimerization when …
Number of citations: 30 onlinelibrary.wiley.com
G Cahiez, N Lefevre, M Poizat, A Moyeux - Synthesis, 2013 - thieme-connect.com
Secondary alkyl chlorides have been efficiently prepared from secondary alkyl sulfonates under mild and user-friendly conditions. The exchange reaction was generally performed by …
Number of citations: 11 www.thieme-connect.com

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